molecular formula C14H27NO2 B12603882 Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate CAS No. 649765-20-8

Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate

Cat. No.: B12603882
CAS No.: 649765-20-8
M. Wt: 241.37 g/mol
InChI Key: NSBKBJHBUFGATM-OLZOCXBDSA-N
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Description

Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by a twelve-membered cyclododecane ring with an amino group and a carboxylate ester, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate typically involves the cyclization of a suitable precursor followed by functional group transformations. One common method is the intramolecular cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or enzymatic processes. These methods aim to achieve high yields and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate
  • Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate
  • Methyl (1R,2S)-2-aminocyclooctane-1-carboxylate

Uniqueness

Methyl (1R,2S)-2-aminocyclododecane-1-carboxylate is unique due to its twelve-membered ring structure, which imparts distinct steric and electronic properties compared to smaller ring analogs. This uniqueness makes it a valuable compound for studying the effects of ring size on chemical reactivity and biological activity.

Properties

CAS No.

649765-20-8

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

methyl (1R,2S)-2-aminocyclododecane-1-carboxylate

InChI

InChI=1S/C14H27NO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13(12)15/h12-13H,2-11,15H2,1H3/t12-,13+/m1/s1

InChI Key

NSBKBJHBUFGATM-OLZOCXBDSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCCCCCCCC[C@@H]1N

Canonical SMILES

COC(=O)C1CCCCCCCCCCC1N

Origin of Product

United States

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